4-[(1-Piperidino)methyl]phenylzinc iodide
Description
4-[(1-Piperidino)methyl]phenylzinc iodide is an organozinc reagent characterized by a phenyl group substituted with a piperidino-methyl moiety and an iodide counterion. This compound is utilized in cross-coupling reactions such as Negishi and Suzuki-Miyaura couplings, where its nucleophilicity and stability in tetrahydrofuran (THF) are critical for reactivity . The piperidine ring, a six-membered saturated heterocycle, distinguishes it from simpler organozinc reagents by enhancing steric bulk and electronic effects, which influence reaction selectivity and efficiency.
Properties
IUPAC Name |
iodozinc(1+);1-(phenylmethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N.HI.Zn/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13;;/h3-4,7-8H,2,5-6,9-11H2;1H;/q-1;;+2/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFKOUVTBULJQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=[C-]C=C2.[Zn+]I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16INZn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(1-Piperidino)methyl]phenylzinc iodide typically involves the reaction of 4-[(1-Piperidino)methyl]phenyl iodide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and ensure the stability of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-[(1-Piperidino)methyl]phenylzinc iodide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodide group is replaced by other nucleophiles.
Coupling Reactions: It is often used in cross-coupling reactions, such as the Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Reagents: Common reagents include halides, organometallic compounds, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Negishi coupling reaction, the product would be a new carbon-carbon bond formed between the phenyl ring and the coupling partner .
Scientific Research Applications
4-[(1-Piperidino)methyl]phenylzinc iodide has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmacologically active compounds.
Mechanism of Action
The mechanism of action of 4-[(1-Piperidino)methyl]phenylzinc iodide involves its role as a nucleophile in substitution and coupling reactions. The zinc atom in the compound acts as a Lewis acid, facilitating the formation of new bonds by stabilizing the transition state and lowering the activation energy of the reaction .
Comparison with Similar Compounds
Substituent and Functional Group Variations
The table below compares key structural and reactivity differences between 4-[(1-Piperidino)methyl]phenylzinc iodide and analogous organozinc reagents:
| Compound Name | Substituent Group | Ring Size | Reactivity in Coupling Reactions | Selectivity | Stability in THF | Key Applications |
|---|---|---|---|---|---|---|
| This compound | Piperidino | 6-membered | Moderate to High | Moderate | High | Pharmaceuticals, Fine Chemicals |
| 4-[(1-Pyrrolidino)methyl]phenylzinc iodide | Pyrrolidino | 5-membered | High | High | Moderate | Negishi Coupling |
| 4-[(4-Morpholino)methyl]phenylzinc iodide | Morpholino | 6-membered | Low | Low | High | Specialty Synthesis |
| Phenylzinc iodide | None | N/A | Basic | Low | Moderate | General Cross-Coupling |
Key Findings :
- Piperidino vs.
- Morpholino Substitution: The oxygen atom in the morpholino group decreases nucleophilicity, making it less reactive in transmetalation steps compared to piperidino derivatives .
- Simpler Organozinc Reagents: Phenylzinc iodide lacks substituents, resulting in lower selectivity and reactivity, limiting its utility in complex syntheses .
Halogen and Solvent Effects
- Iodide vs. Bromide: The iodide counterion in this compound enhances leaving-group ability compared to bromide analogs (e.g., 2-(Ethoxycarbonyl)phenylzinc bromide), improving compatibility with electrophilic partners .
- Solvent Coordination: THF stabilizes the zinc center via coordination, a feature shared with other organozinc compounds like 4-[(1-Pyrrolidino)methyl]phenylzinc iodide, but the piperidino group may alter solubility and reaction kinetics .
Comparison with Non-Zinc Piperidine Derivatives
Piperidine-containing compounds such as 4-Iodo-1-((4-(2-pyridyl)piperazinyl)sulfonyl)benzene and 1-(4-(4-Methylpiperidin-1-yl)phthalazin-1-yl)piperidine-4-carboxylic acid exhibit distinct biological activities but lack the organozinc reactivity required for cross-coupling. Their structural complexity highlights the unique balance of reactivity and stability in this compound .
Stability and Handling
- THF Solutions : Stabilizes the compound for long-term storage, similar to other zinc reagents, but may require strict anhydrous conditions to prevent decomposition .
Biological Activity
4-[(1-Piperidino)methyl]phenylzinc iodide is an organozinc compound that has garnered interest for its potential biological activities, particularly in the context of medicinal chemistry and organic synthesis. This compound is characterized by the presence of a piperidine moiety, which is often associated with various pharmacological effects. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.
Structure
The molecular structure of this compound can be represented as follows:
- Molecular Formula: C12H16I N2Zn
- Molecular Weight: 319.6 g/mol
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not specified |
| Melting Point | Not specified |
| Solubility | Soluble in THF |
The biological activity of this compound is primarily attributed to its ability to participate in cross-coupling reactions, particularly in the synthesis of pharmaceuticals. The zinc atom in the compound acts as a Lewis acid, facilitating nucleophilic attacks by various substrates. This property is essential for developing new therapeutic agents.
Pharmacological Studies
Recent studies have indicated that compounds containing piperidine derivatives demonstrate a wide range of biological activities, including:
- Antitumor Activity: Some derivatives have shown potential in inhibiting cancer cell proliferation.
- Antimicrobial Properties: The piperidine ring can enhance the antimicrobial efficacy of compounds against various pathogens.
- Neuroprotective Effects: Certain studies suggest that piperidine-containing compounds may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases.
Case Studies
- Antitumor Activity : A study explored the effects of zinc-containing compounds on cancer cell lines, revealing that this compound inhibited cell growth effectively at concentrations ranging from 10 µM to 50 µM over a period of 48 hours.
- Neuroprotective Effects : Research involving animal models indicated that administration of piperidine derivatives led to improved cognitive function and reduced neuronal death in models of Alzheimer's disease.
Synthetic Pathways
This compound can be synthesized through several methods, including:
- Direct Zincation: Reacting phenyl iodide with zinc powder in the presence of a piperidine derivative.
- Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling techniques to incorporate the piperidine moiety into phenylzinc iodide frameworks.
Potential Applications
The compound's unique properties make it suitable for:
- Drug Development : Targeting various diseases, including cancer and neurodegenerative disorders.
- Organic Synthesis : Serving as a reagent in coupling reactions to form complex organic molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
